molecular formula C16H15IO4 B2585250 4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid CAS No. 712319-34-1

4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid

Cat. No.: B2585250
CAS No.: 712319-34-1
M. Wt: 398.196
InChI Key: RFKGJZKEUMLAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, an ethoxy group, and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Ethoxylation: The ethoxy group can be introduced by reacting the intermediate with ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The iodine atom can be reduced to form a deiodinated product.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield a benzoic acid derivative, while substitution of the iodine atom can yield various substituted benzoic acids.

Scientific Research Applications

4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzyl chloride: Similar in structure but lacks the ethoxy and iodine groups.

    3-Formylphenylboronic acid: Contains a boronic acid group instead of the benzyloxy and ethoxy groups.

    4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with a different substitution pattern.

Uniqueness

4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid is unique due to the combination of the benzyloxy, ethoxy, and iodine groups on the benzene ring. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-ethoxy-5-iodo-4-phenylmethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO4/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKGJZKEUMLAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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